molecular formula C20H26N2OS3 B2815226 (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421477-28-2

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2815226
CAS RN: 1421477-28-2
M. Wt: 406.62
InChI Key: GHJBAHIEVADAOL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a thiophene ring, a piperidine ring, and a cyclopentyl ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene units and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The exact structure would depend on the arrangement of the functional groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The piperidine ring can undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups can make a compound soluble in polar solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

This compound is part of a class of novel compounds that have been synthesized and characterized for their potential applications. For example, Shahana and Yardily (2020) synthesized and characterized similar compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra were conducted using density functional theory calculations, which can provide insights into the compound's reactivity and stability in various states (Shahana & Yardily, 2020).

Molecular Docking Studies

Molecular docking studies are essential in understanding how these compounds interact with biological targets, which is crucial for drug design. The study by Shahana and Yardily (2020) also included molecular docking to understand the antibacterial activity of the synthesized compounds, which could have implications for designing new antibiotics or other therapeutic agents (Shahana & Yardily, 2020).

Potential Applications in Material Science and Pharmaceuticals

Compounds containing thiophene and thiazole rings, like the one , have diverse applications in material science and pharmaceuticals due to their wide spectrum of biological activities. Nagaraju et al. (2018) discussed substituted thiophenes that exhibited activities ranging from antibacterial to antifungal and even antiproliferative effects. These compounds are also used in polymeric thiophenes for electronics and solar cells, highlighting the broad potential applications of these molecules in various fields (Nagaraju et al., 2018).

Antitubercular Activities

Bisht et al. (2010) explored the antitubercular activities of similar compounds, indicating their potential use in treating tuberculosis. One specific compound demonstrated significant killing of intracellular bacilli and was active against multiple drug-resistant strains, suggesting that derivatives of the compound could be valuable in developing new antitubercular agents (Bisht et al., 2010).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical trials, and eventually clinical trials .

properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS3/c1-15-13-25-19(21-15)26-14-16-6-10-22(11-7-16)18(23)20(8-2-3-9-20)17-5-4-12-24-17/h4-5,12-13,16H,2-3,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBAHIEVADAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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